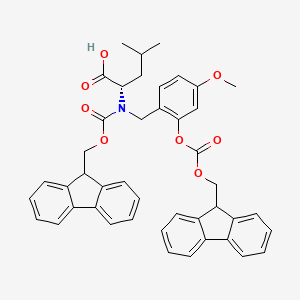

Fmoc-(fmochmb)leu-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Fmoc-(fmochmb)leu-OH” is a compound used in peptide synthesis . The Hmb protection of amide bonds has been shown to inhibit aggregation of ‘difficult’ peptides, thereby leading to products of increased purity . Retention of Hmb groups on the cleaved peptide can greatly improve the solubility of protected peptide fragments and otherwise intractable sequences .

Synthesis Analysis

“Fmoc-(fmochmb)leu-OH” is synthesized using standard peptide synthesis techniques . It’s used as a reactant to synthesize various oligopeptides .Molecular Structure Analysis

The molecular formula of “Fmoc-(fmochmb)leu-OH” is C44H41NO8 . Its molecular weight is 711.80 g/mol .Chemical Reactions Analysis

“Fmoc-(fmochmb)leu-OH” is used in Fmoc solid-phase peptide synthesis . It’s used as a reactant to synthesize various oligopeptides .Physical And Chemical Properties Analysis

“Fmoc-(fmochmb)leu-OH” is a powder . Its molecular weight is 711.80 g/mol . The compound’s empirical formula is C44H41NO8 .Scientific Research Applications

Peptide Synthesis

Fmoc-(fmochmb)leu-OH: is primarily used in solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amino acid during the synthesis process, which is crucial for the assembly of peptides. This compound is particularly useful for incorporating leucine residues into peptides, which can be significant in studying protein structure and function.

Biochemistry

In biochemistry, Fmoc-(fmochmb)leu-OH plays a role in studying protein interactions and enzyme kinetics. It’s used to create peptides that mimic parts of proteins, helping researchers understand how proteins interact with each other and with other molecules within the cell .

Pharmacology

In pharmacological research, peptides synthesized using Fmoc-(fmochmb)leu-OH can be used to develop new drugs. These peptides can act as inhibitors or activators of certain biological pathways, making them potential therapeutic agents .

Organic Synthesis

Fmoc-(fmochmb)leu-OH: is also valuable in organic synthesis. It provides a protective group for amino acids that can be selectively removed without affecting other sensitive functional groups in the molecule. This selectivity is essential for the synthesis of complex organic compounds .

Medicinal Chemistry

In medicinal chemistry, the use of Fmoc-(fmochmb)leu-OH aids in the design of novel compounds with potential therapeutic effects. Its role in the synthesis of peptides allows for the creation of new molecules that can be tested for medicinal properties .

Materials Science

Materials science benefits from Fmoc-(fmochmb)leu-OH through the development of new biomaterials. Peptides synthesized with this compound can form self-assembled structures, which have applications in creating new materials with specific properties .

Environmental Science

Lastly, in environmental science, Fmoc-(fmochmb)leu-OH can be used to synthesize peptides that bind to pollutants, aiding in their detection and quantification in environmental samples .

Safety And Hazards

properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H41NO8/c1-27(2)22-40(42(46)47)45(43(48)51-25-38-34-16-8-4-12-30(34)31-13-5-9-17-35(31)38)24-28-20-21-29(50-3)23-41(28)53-44(49)52-26-39-36-18-10-6-14-32(36)33-15-7-11-19-37(33)39/h4-21,23,27,38-40H,22,24-26H2,1-3H3,(H,46,47)/t40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZVDKKVQNKRCW-FAIXQHPJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H41NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(fmochmb)leu-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)

![2-Amino-1-(thieno[2,3-b]pyridin-3-yl)ethanol](/img/structure/B588777.png)